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  • Product: 2-Fluoro-6-methylbenzamide
  • CAS: 886502-14-3

Core Science & Biosynthesis

Foundational

The Molecular Signature: A Spectroscopic Guide to 2-Fluoro-6-methylbenzamide

Abstract This technical guide provides an in-depth analysis of the spectral data for 2-Fluoro-6-methylbenzamide (C₈H₈FNO), a compound of interest in contemporary drug discovery and chemical synthesis. Aimed at researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 2-Fluoro-6-methylbenzamide (C₈H₈FNO), a compound of interest in contemporary drug discovery and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic output, this guide serves as a critical reference for the unambiguous identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through predictive data modeling, ensuring scientific rigor and practical applicability.

Introduction: The Structural and Spectroscopic Landscape of 2-Fluoro-6-methylbenzamide

2-Fluoro-6-methylbenzamide, with a molecular weight of 153.15 g/mol , is a substituted aromatic amide.[1] Its structure, featuring a benzamide core with fluoro and methyl groups at the ortho positions, presents a unique electronic and steric environment. This arrangement significantly influences its chemical reactivity and biological activity, making precise structural confirmation paramount. Spectroscopic techniques are the cornerstone of such molecular characterization, providing a non-destructive and highly informative "fingerprint" of the compound.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Fluoro-6-methylbenzamide. Each section will detail the underlying principles of the technique, the experimental rationale, a comprehensive analysis of the spectral data, and a logical interpretation that links spectral features to the specific structural attributes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the number of different types of protons and carbons, their neighboring atoms, and through-space relationships.

Methodological Approach for NMR Data Acquisition

A robust NMR analysis begins with a well-defined experimental protocol. The following steps represent a standard workflow for acquiring high-quality NMR data for a small organic molecule like 2-Fluoro-6-methylbenzamide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve ~5-10 mg of 2-Fluoro-6-methylbenzamide Solvent in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to NMR tube TMS->Tube Spectrometer Place tube in NMR spectrometer Tube->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim H1_Acquire Acquire ¹H NMR spectrum Shim->H1_Acquire C13_Acquire Acquire ¹³C NMR spectrum H1_Acquire->C13_Acquire Processing Fourier Transform, Phase Correction, Baseline Correction C13_Acquire->Processing Integration Integrate ¹H signals Processing->Integration Referencing Reference spectra to TMS Integration->Referencing IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Grind ~1-2 mg of 2-Fluoro-6-methylbenzamide KBr with ~100 mg of dry KBr powder Sample->KBr Press Press into a transparent pellet KBr->Press Spectrometer Place pellet in FT-IR spectrometer Press->Spectrometer Background Collect background spectrum (air) Spectrometer->Background Sample_Scan Collect sample spectrum Background->Sample_Scan Correction Perform atmospheric and baseline correction Sample_Scan->Correction Peak_Picking Identify and label significant peaks Correction->Peak_Picking

Figure 2: Workflow for acquiring an IR spectrum using the KBr pellet method.
IR Spectral Data and Interpretation

The IR spectrum of 2-Fluoro-6-methylbenzamide will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 2-Fluoro-6-methylbenzamide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3350 & 3180N-H stretchPrimary Amide (-CONH₂)
~ 3050 - 3100C-H stretchAromatic
~ 2920 - 2980C-H stretchMethyl (-CH₃)
~ 1660C=O stretch (Amide I)Primary Amide (-CONH₂)
~ 1600 & 1470C=C stretchAromatic Ring
~ 1400N-H bend (Amide II)Primary Amide (-CONH₂)
~ 1250C-N stretchAmide
~ 1100C-F stretchFluoroaromatic
~ 750 - 800C-H out-of-plane bendAromatic

Interpretation:

  • N-H Stretching: The two distinct bands around 3350 cm⁻¹ and 3180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

  • C=O Stretching (Amide I): A strong absorption band around 1660 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.

  • N-H Bending (Amide II): The band around 1400 cm⁻¹ corresponds to the in-plane bending of the N-H bonds.

  • Aromatic and Aliphatic C-H Stretching: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

  • C-F Stretching: The carbon-fluorine bond will exhibit a strong stretching vibration in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization (EI) cluster_mass_analysis Mass Analysis cluster_detection Detection Sample Introduce a small amount of sample into the ion source Electron_Beam Bombard sample with high-energy electrons (70 eV) Sample->Electron_Beam Ionization Formation of the molecular ion (M⁺˙) Electron_Beam->Ionization Acceleration Accelerate ions into mass analyzer Ionization->Acceleration Separation Separate ions based on mass-to-charge ratio (m/z) Acceleration->Separation Detection Detect ions and generate mass spectrum Separation->Detection

Figure 3: General workflow for Electron Ionization Mass Spectrometry.
Mass Spectrum Data and Interpretation

The mass spectrum of 2-Fluoro-6-methylbenzamide will show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrum Data for 2-Fluoro-6-methylbenzamide

m/zRelative IntensityProposed Fragment
153Moderate[M]⁺˙ (Molecular Ion)
136Moderate[M - NH₃]⁺˙
125Strong[M - CO]⁺˙
109Moderate[M - CONH₂]⁺
96Moderate[C₆H₄F]⁺

Interpretation:

  • Molecular Ion (m/z 153): The peak at m/z 153 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.

  • Loss of Ammonia (m/z 136): A fragment at m/z 136 suggests the loss of an ammonia molecule (NH₃) from the molecular ion.

  • Loss of Carbon Monoxide (m/z 125): The peak at m/z 125 likely arises from the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a common fragmentation pathway for aromatic carbonyl compounds.

  • Loss of the Amide Group (m/z 109): A significant fragment at m/z 109 corresponds to the 2-fluoro-6-methylphenyl cation, formed by the cleavage of the bond between the aromatic ring and the carbonyl group.

  • Fluorophenyl Cation (m/z 96): Further fragmentation can lead to the formation of a fluorophenyl cation at m/z 96.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive analysis of the NMR, IR, and MS spectral data provides a self-validating and unambiguous structural confirmation of 2-Fluoro-6-methylbenzamide. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeleton, while the IR spectrum confirms the presence of key functional groups, particularly the primary amide and the fluoroaromatic moiety. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide, by integrating predictive data with fundamental spectroscopic principles, offers a robust framework for the analytical characterization of 2-Fluoro-6-methylbenzamide, ensuring its identity and purity in research and development applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58906349, 2-Fluoro-6-methylbenzamide. [Link]. Accessed January 26, 2026.

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]. Accessed January 26, 2026.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methylbenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-6-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug development. We will delve into its historical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug development. We will delve into its historical context, detailed synthetic pathways, physicochemical properties, spectroscopic characterization, and its emerging applications as a key building block in the synthesis of bioactive molecules.

Introduction and Historical Context

The discovery of 2-Fluoro-6-methylbenzamide is not marked by a singular, celebrated event but rather represents a logical progression in the broader field of medicinal chemistry. The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, as chemists recognized the unique properties it imparts, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.

The benzamide moiety, on the other hand, is a well-established pharmacophore present in a wide array of drugs with diverse biological activities, including antiemetic, antipsychotic, and prokinetic effects. The strategic combination of a fluorine atom and a methyl group on the benzamide scaffold, specifically at the 2 and 6 positions, creates a sterically hindered and electronically distinct building block. This substitution pattern can influence the conformation of the amide group and its interactions with biological targets.

While a precise date for the first synthesis of 2-Fluoro-6-methylbenzamide is not readily found in seminal literature, its emergence can be traced to the growing demand for novel, functionalized aromatic intermediates in drug discovery programs over the past few decades. Its precursor, 2-Fluoro-6-methylbenzoic acid, is a key intermediate in the synthesis of various pharmaceutical agents, including epidermal growth factor receptor (EGFR) inhibitors and treatments for autoimmune diseases.[1] The development of synthetic routes to the carboxylic acid invariably paved the way for the preparation of its corresponding amide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-6-methylbenzamide is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₈FNO[2]
Molecular Weight 153.15 g/mol [2]
CAS Number 886502-14-3[2]
IUPAC Name 2-fluoro-6-methylbenzamide[2]
Canonical SMILES CC1=C(C(=CC=C1)F)C(=O)N[2]
InChI InChI=1S/C8H8FNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)[2]
InChIKey OUXVHAKOKPMVCJ-UHFFFAOYSA-N[2]
Computed XLogP3 0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis of 2-Fluoro-6-methylbenzamide

The synthesis of 2-Fluoro-6-methylbenzamide is most commonly achieved through the amidation of its corresponding carboxylic acid, 2-Fluoro-6-methylbenzoic acid. This precursor itself can be synthesized via several routes.

Synthesis of the Precursor: 2-Fluoro-6-methylbenzoic acid

A common synthetic route to 2-Fluoro-6-methylbenzoic acid starts from more readily available precursors, such as 2-chloro-6-fluorotoluene.

G A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzyl chloride derivatives A->B Chlorination (light) C 2-Chloro-6-fluorobenzaldehyde B->C Hydrolysis (Fe-based solid superacid, H₂O) D 2-Fluoro-6-methylbenzoic acid C->D Oxidation

Caption: Synthesis of 2-Fluoro-6-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene [3]

  • Chlorination: 2-Chloro-6-fluorotoluene is subjected to chlorination under illumination to yield a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride.

  • Hydrolysis: Once the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%, a ferric solid superacid is added. Water is then added dropwise at a temperature between 100 and 200°C, and the reaction is maintained for 4-5 hours.

  • Work-up and Purification: An alkaline solution is added, and the mixture is stirred to allow for phase separation. The organic phase is then purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.

The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents like potassium permanganate or chromic acid.

Amidation of 2-Fluoro-6-methylbenzoic acid

The conversion of the carboxylic acid to the primary amide can be accomplished through several standard methods. A highly effective approach involves the activation of the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with ammonia.

G A 2-Fluoro-6-methylbenzoic acid B 2-Fluoro-6-methylbenzoyl chloride A->B Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) C 2-Fluoro-6-methylbenzamide B->C Ammonia (NH₃) or Ammonium hydroxide (NH₄OH)

Caption: Synthesis of 2-Fluoro-6-methylbenzamide from the corresponding benzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-6-methylbenzamide from 2-Fluoro-6-methylbenzoic acid

  • Acid Chloride Formation: To a solution of 2-Fluoro-6-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF), add thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-Fluoro-6-methylbenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0°C. A solution of ammonia in an organic solvent or aqueous ammonium hydroxide is added dropwise. The reaction is stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals for the aromatic protons, and two broad singlets for the amide protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the amide.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amide in the region of 3100-3500 cm⁻¹, a strong C=O stretching vibration around 1650 cm⁻¹, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum under electron ionization would be expected to show a molecular ion peak at m/z 153. Key fragmentation pathways would likely involve the loss of the amide group and subsequent cleavages of the aromatic ring.

Applications and Significance in Drug Discovery

2-Fluoro-6-methylbenzamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the ortho-fluoro and ortho-methyl groups provides steric hindrance that can lock the amide bond in a specific conformation, which can be advantageous for optimizing binding to a biological target.

Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. While specific biological activities of 2-Fluoro-6-methylbenzamide itself are not extensively reported, its structural motifs are found in various patented compounds for therapeutic use. For instance, related N-substituted benzamides are key intermediates in the synthesis of kinase inhibitors for the treatment of cancer. The 2-fluoro-N-methylbenzamide core is a component of c-Met kinase inhibitors.

The synthetic accessibility of 2-Fluoro-6-methylbenzamide and its derivatives makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

2-Fluoro-6-methylbenzamide, while not a compound with a storied history of discovery, is a functionally rich and synthetically accessible building block. Its unique substitution pattern offers steric and electronic properties that are highly valuable in the design of new therapeutic agents. The synthetic routes to this compound are well-established, proceeding from readily available starting materials. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such versatile intermediates in medicinal chemistry is poised to expand.

References

  • Jiangsu Wanlong Chemical Co., Ltd. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A. Google Patents.
  • Shanghai Syntheall Pharm Co Ltd. (2010). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzamide. Retrieved from [Link]

  • (2014). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. CN103304439B. Google Patents.
  • (2021). Synthetic method of 2-trifluoromethyl benzamide. CN113698315A. Google Patents.
  • PubChem. (n.d.). 2-Fluoro-6-methylbenzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • (2017). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents.
  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • PubChem. (n.d.). Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][1][3][4] Triazin-2-YL] Benzamide - Patent US-2017231997-A1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • (2023). Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]. US11827618B2. Google Patents.
  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 2-Fluoro-6-methylbenzamide in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Building Block In the landscape of contemporary organic synthesis and medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have made fluorinated organic compounds indispensable in the development of novel therapeutics. Within this context, 2-Fluoro-6-methylbenzamide has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring a directing amide group flanked by a fluorine atom and a methyl group, offers a powerful platform for the construction of complex, multi-substituted aromatic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Fluoro-6-methylbenzamide, with a particular focus on its utility in directed ortho-metalation strategies.

The significance of the 2-fluoro-6-methylbenzoyl scaffold is underscored by its presence in clinically important molecules. For instance, the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid, is a key intermediate in the synthesis of Avacopan, a selective C5a receptor antagonist for the treatment of ANCA-associated vasculitis, and has also been utilized in the development of potent epidermal growth factor receptor (EGFR) inhibitors.[1][2] This highlights the therapeutic relevance of this structural motif and motivates a deeper understanding of the synthetic potential of its benzamide derivative.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₈FNO[3]
Molecular Weight 153.15 g/mol [3]
Appearance White to off-white crystalline solid(Typical)
Melting Point Not widely reported, but expected to be a stable solid at room temperature.
Solubility Soluble in common organic solvents such as THF, DCM, and ethyl acetate.(Inferred from typical benzamide properties)

Synthesis of 2-Fluoro-6-methylbenzamide: A Reliable Protocol

The most direct and common route to 2-Fluoro-6-methylbenzamide is through the amidation of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This transformation can be achieved through several reliable methods, with the acid chloride route being one of the most efficient.

Experimental Protocol: Synthesis via the Acid Chloride

This two-step procedure involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by amination.

Step 1: Synthesis of 2-Fluoro-6-methylbenzoyl chloride

  • Materials:

    • 2-Fluoro-6-methylbenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 2-fluoro-6-methylbenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (5-10 mL per gram of acid).

    • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Monitor the reaction by TLC (thin-layer chromatography) or by quenching a small aliquot with methanol and analyzing by GC-MS or LC-MS for the formation of the methyl ester.

    • Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 2-fluoro-6-methylbenzoyl chloride, which is often used directly in the next step without further purification.

Step 2: Amidation to 2-Fluoro-6-methylbenzamide

  • Materials:

    • Crude 2-Fluoro-6-methylbenzoyl chloride

    • Aqueous ammonia (NH₄OH) or ammonia gas

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 2-fluoro-6-methylbenzoyl chloride in anhydrous DCM or THF in a flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C).

    • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 3-5 eq) to the stirred solution. Alternatively, bubble ammonia gas through the solution.

    • A white precipitate of the benzamide will form.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

    • Monitor the reaction to completion by TLC.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-Fluoro-6-methylbenzamide.

Synthesis_of_2_Fluoro_6_methylbenzamide cluster_0 Synthesis Pathway start 2-Fluoro-6-methylbenzoic Acid step1 SOCl₂ or (COCl)₂ DCM start->step1 Chlorination intermediate 2-Fluoro-6-methylbenzoyl Chloride step1->intermediate step2 NH₄OH or NH₃ DCM/THF intermediate->step2 Amidation product 2-Fluoro-6-methylbenzamide step2->product

Sources

Exploratory

The Researcher's Companion to 2-Fluoro-6-methylbenzamide: A Technical Guide

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Synthesis, and Characterization of a Key Research Chemical. Abstract 2-Fluoro-6-methylbenzamide, a fluorinated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Synthesis, and Characterization of a Key Research Chemical.

Abstract

2-Fluoro-6-methylbenzamide, a fluorinated aromatic amide, represents a valuable building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers researchers the opportunity to explore novel chemical space and develop next-generation therapeutics. This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzamide, including its commercial availability for research purposes, a detailed synthetic protocol, and a summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to incorporate this versatile molecule into their research and development programs.

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

Fluorine-containing organic molecules have become increasingly prevalent in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzamides, a common structural motif in many approved drugs, are frequently modified with fluorine to enhance their pharmacological profiles.

2-Fluoro-6-methylbenzamide (CAS No: 886502-14-3) is a member of this important class of compounds.[1] Its ortho-fluoro and ortho-methyl substitution pattern provides a distinct steric and electronic environment around the benzamide core, making it an attractive starting material for the synthesis of novel bioactive compounds. The strategic placement of the fluorine atom can influence intramolecular hydrogen bonding and modulate the acidity of the amide proton, potentially leading to improved target engagement and pharmacokinetic properties. While direct applications of 2-Fluoro-6-methylbenzamide are still emerging, its structural analogues have shown promise in various therapeutic areas, including as inhibitors of bacterial cell division protein FtsZ, highlighting the potential of this scaffold in developing new anti-infective agents.

Commercial Availability for Research Applications

For researchers embarking on projects involving 2-Fluoro-6-methylbenzamide, securing a reliable source of this chemical is a critical first step. Several chemical suppliers offer this compound for research and development purposes, typically with purities suitable for laboratory synthesis and screening.

Below is a summary of representative suppliers for 2-Fluoro-6-methylbenzamide:

SupplierCatalog NumberPurityAvailable Quantities
BLD PharmatechBD266704>98%Inquire
Key Organics->97%Inquire
Fluorochem->97%Inquire

Note: Availability and catalog information are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

The precursor, 2-Fluoro-6-methylbenzoic acid (CAS No: 90259-27-1), is also readily available from numerous suppliers and serves as a common starting material for the synthesis of the target amide.[2]

Synthesis of 2-Fluoro-6-methylbenzamide: A Step-by-Step Protocol

The most direct and common laboratory-scale synthesis of 2-Fluoro-6-methylbenzamide involves the amidation of its corresponding carboxylic acid, 2-Fluoro-6-methylbenzoic acid. This transformation can be achieved through various coupling agents that activate the carboxylic acid for nucleophilic attack by ammonia.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis Workflow start 2-Fluoro-6-methylbenzoic Acid activation Activation of Carboxylic Acid (e.g., with SOCl₂, DCC, or EDC) start->activation Step 1 amide_formation Amidation with Ammonia Source (e.g., NH₄Cl, NH₃ solution) activation->amide_formation Step 2 product 2-Fluoro-6-methylbenzamide amide_formation->product Step 3 purification Purification (e.g., Recrystallization, Chromatography) product->purification Step 4

Caption: General workflow for the synthesis of 2-Fluoro-6-methylbenzamide.

Detailed Experimental Protocol (Representative)

This protocol describes a common method for the synthesis of 2-Fluoro-6-methylbenzamide from 2-Fluoro-6-methylbenzoic acid using thionyl chloride for the activation step.

Materials:

  • 2-Fluoro-6-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide solution (28-30%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-fluoro-6-methylbenzoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-6-methylbenzamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices: The use of thionyl chloride is a classic and effective method for converting carboxylic acids to highly reactive acyl chlorides, which readily undergo nucleophilic substitution with ammonia. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. The use of excess ammonium hydroxide ensures complete conversion of the acyl chloride to the amide and neutralizes the HCl byproduct. The aqueous work-up is essential to remove any remaining salts and water-soluble impurities.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 2-Fluoro-6-methylbenzamide is crucial for its use in research. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₈FNOPubChem[1]
Molecular Weight 153.15 g/mol PubChem[1]
CAS Number 886502-14-3PubChem[1]
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol)-
Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, distinct signals for the aromatic protons (with coupling to the fluorine atom), and two broad singlets for the amide protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 153.06, corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹).

Applications in Research and Drug Discovery

2-Fluoro-6-methylbenzamide serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ortho-fluoro and ortho-methyl groups can be exploited to fine-tune the conformation and electronic properties of the molecule, which is a key strategy in lead optimization.

One area of interest for benzamide derivatives is in the development of enzyme inhibitors. The following diagram illustrates a simplified concept of how a benzamide-based inhibitor might interact with an enzyme's active site.

G cluster_0 Enzyme-Inhibitor Interaction Model enzyme Enzyme Active Site inhibitor Benzamide-based Inhibitor (e.g., derived from 2-Fluoro-6-methylbenzamide) inhibitor->enzyme Binding binding_pocket_1 Hydrophobic Pocket inhibitor->binding_pocket_1 Methyl group interaction binding_pocket_2 H-bond Acceptor/Donor Site inhibitor->binding_pocket_2 Amide/Fluorine H-bonding

Caption: A conceptual model of a benzamide inhibitor binding to an enzyme active site.

The unique substitution pattern of 2-Fluoro-6-methylbenzamide can be leveraged to design molecules with high specificity and potency for their intended biological targets. For instance, the fluorine atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within a protein's binding pocket.

Conclusion

2-Fluoro-6-methylbenzamide is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and medicinal chemistry. This technical guide has provided a comprehensive overview of its procurement, synthesis, and key characteristics to aid researchers in their scientific endeavors. As the demand for novel and effective therapeutics continues to grow, the exploration of unique chemical scaffolds like 2-Fluoro-6-methylbenzamide will be crucial in advancing the frontiers of pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58906349, 2-Fluoro-6-methylbenzamide. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-6-methylbenzamide: An Application Note for Pharmaceutical Research

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 2-Fluoro-6-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Fluoro-6-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology focuses on the controlled hydrolysis of 2-Fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety considerations, and characterization of the final product. The inclusion of fluorine atoms in pharmaceutical candidates can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] This protocol offers a reliable method for accessing fluorinated benzamide scaffolds.

Introduction

2-Fluoro-6-methylbenzamide is an important intermediate in the synthesis of various biologically active molecules. The presence of both a fluorine atom and a methyl group ortho to the amide functionality introduces unique conformational and electronic properties. Fluorine's high electronegativity can influence intramolecular hydrogen bonding and modulate the acidity of the amide proton, which can be critical for target engagement in drug candidates.[1] Benzamides, in general, are a prevalent structural motif in many approved drugs. This protocol details a common and effective method for the preparation of 2-Fluoro-6-methylbenzamide via the partial hydrolysis of 2-Fluoro-6-methylbenzonitrile.

The conversion of nitriles to primary amides is a fundamental transformation in organic synthesis. While complete hydrolysis of nitriles yields carboxylic acids, careful control of reaction conditions can favor the formation of the amide intermediate.[2] This protocol utilizes a base-catalyzed hydrolysis with hydrogen peroxide, a mild and effective method for this transformation.[3][4]

Reaction Scheme

The synthesis of 2-Fluoro-6-methylbenzamide from 2-Fluoro-6-methylbenzonitrile is illustrated below:

Experimental Workflow

The overall workflow for the synthesis and purification of 2-Fluoro-6-methylbenzamide is depicted in the following diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Fluoro-6-methylbenzonitrile - Sodium Hydroxide - Ethanol - Water - Hydrogen Peroxide Setup Assemble Reaction Apparatus: - Round-bottom flask - Magnetic stirrer - Condenser Reagents->Setup Add to flask Reaction Heat and Stir (Monitor by TLC) Setup->Reaction Quench Cool and Quench Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Characterize Characterize Product: - Melting Point - NMR - IR Purify->Characterize

Caption: Overall workflow for the synthesis of 2-Fluoro-6-methylbenzamide.

Materials and Equipment

Reagents
ReagentCAS NumberPuritySupplier
2-Fluoro-6-methylbenzonitrile198633-76-0>98.0%TCI
Sodium Hydroxide (NaOH)1310-73-2≥97%Sigma-Aldrich
Ethanol (EtOH)64-17-5AnhydrousFisher Scientific
Hydrogen Peroxide (H₂O₂)7722-84-130% in H₂OSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWR
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousAcros Organics
Deionized Water (H₂O)7732-18-5-In-house
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Synthesis Protocol

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-methylbenzonitrile (5.0 g, 37.0 mmol).

    • Add ethanol (25 mL) and stir until the starting material is fully dissolved.

    • In a separate beaker, prepare a solution of sodium hydroxide (0.74 g, 18.5 mmol) in deionized water (10 mL).

    • Carefully add the sodium hydroxide solution to the reaction flask.

  • Reaction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add 30% hydrogen peroxide (7.5 mL, 74.0 mmol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The use of an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides.[3]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is more nonpolar than the product.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained (to decompose excess hydrogen peroxide).

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water (20 mL) to the residue, which may cause the product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL).

    • If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization:

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or toluene, to obtain pure 2-Fluoro-6-methylbenzamide as a white solid.[8]

Characterization

The identity and purity of the synthesized 2-Fluoro-6-methylbenzamide should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the amide protons.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide.

  • FT-IR: Look for characteristic absorption bands for the N-H stretches (around 3300-3100 cm⁻¹) and the C=O stretch (around 1660 cm⁻¹) of the primary amide.

Safety and Handling

  • 2-Fluoro-6-methylbenzonitrile: This compound is harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9] Handle with care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Avoid contact with combustible materials.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes, Toluene): Flammable. Use in a well-ventilated area away from ignition sources.

Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]

Discussion

The partial hydrolysis of nitriles to amides can be challenging as the reaction can proceed to the carboxylic acid.[2] The use of hydrogen peroxide under basic conditions is a well-established method that often provides good yields of the amide with minimal over-hydrolysis. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of the corresponding carboxylic acid. Therefore, maintaining the temperature at 40-50 °C is recommended.

The choice of solvent is also important. Ethanol is a good solvent for both the starting nitrile and the reagents. The work-up procedure is designed to remove any unreacted starting material, byproducts, and reagents. Recrystallization is an effective method for obtaining a highly pure final product.

The successful synthesis of 2-Fluoro-6-methylbenzamide provides access to a key building block for the development of novel therapeutics. The methodology described herein is robust, scalable, and utilizes readily available reagents.

References

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap.
  • 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1 | Ossila.
  • 2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349 - PubChem - NIH.
  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents.
  • 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Converting Nitriles to Amides - Chemistry Steps.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH.
  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate.
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal.
  • 2-Fluoro-6-methylbenzonitrile 198633-76-0 | TCI Deutschland GmbH.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Nitrile to Amide - Common Conditions.
  • Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF - ResearchGate.
  • Material Safety Data Sheet - Capot Chemical.
  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - Scholarship @ Claremont.
  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide | The Journal of Organic Chemistry - ACS Publications.
  • Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed.
  • 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed.
  • US3366639A - Synthesis of amides from nitriles - Google Patents.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2-Fluoro-6-methylbenzonitrile 97 198633-76-0 - Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for 2-Fluoro-6-methylbenzamide in Agrochemical Research

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Potential of Fluorinated Benzamides in Crop Protection The incorporation of fluorine into active molecules has become a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of Fluorinated Benzamides in Crop Protection

The incorporation of fluorine into active molecules has become a cornerstone of modern agrochemical design, often enhancing metabolic stability, bioavailability, and overall efficacy.[1] The benzamide scaffold is a privileged structure in this field, found in a variety of commercial fungicides and insecticides.[2][3][4] 2-Fluoro-6-methylbenzamide, a simple yet strategically substituted molecule, represents a promising starting point for novel agrochemical discovery. The ortho-fluoro and methyl substitutions create a specific electronic and steric profile that can influence binding to target enzymes and resistance to metabolic degradation.

These notes provide a comprehensive guide for researchers investigating the potential applications of 2-Fluoro-6-methylbenzamide as a lead compound in the development of new crop protection agents. We will cover its synthesis, potential biological targets, and detailed protocols for screening its fungicidal and insecticidal activity.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for formulation and experimental design.

PropertyValueSource
Molecular Formula C₈H₈FNO[5]
Molecular Weight 153.15 g/mol [5]
IUPAC Name 2-fluoro-6-methylbenzamide[5]
CAS Number 886502-14-3[5]

Part 1: Synthesis of 2-Fluoro-6-methylbenzamide

The synthesis of 2-Fluoro-6-methylbenzamide is most practically achieved through the amidation of its corresponding carboxylic acid, 2-Fluoro-6-methylbenzoic acid. This precursor is commercially available and can be synthesized through various organic chemistry routes.[6][7]

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol offers a high-yield pathway to the desired benzamide.

Step 1: Synthesis of 2-Fluoro-6-methylbenzoyl chloride

  • Reaction Setup: In a fume hood, suspend 2-Fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-Fluoro-6-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation to form 2-Fluoro-6-methylbenzamide

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL/g of starting acid).

  • Ammonia Addition: Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (2.0 eq) dropwise.

  • Reaction and Work-up: Stir the reaction for 1 hour at room temperature. Quench with water and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Fluoro-6-methylbenzamide as a solid.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Fluoro-6-methylbenzoic acid B Oxalyl Chloride (SOCl2) Catalytic DMF in DCM A->B Reactants C 2-Fluoro-6-methylbenzoyl chloride B->C Product D 2-Fluoro-6-methylbenzoyl chloride C->D E Ammonia (aq. or gas) in DCM D->E Reactants F 2-Fluoro-6-methylbenzamide E->F Final Product Fungicidal_Screening A Prepare Fungal Spore Suspension C Incubate 96-well plate (Compound + Spores) A->C B Serial Dilution of 2-Fluoro-6-methylbenzamide B->C D Measure OD600 C->D E Calculate EC50 D->E

Caption: Workflow for in vitro fungicidal activity screening.

Application Area 2: Insecticidal Activity

Certain benzamide derivatives, such as flubendiamide, function as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and paralysis. [8]While structurally distinct, 2-Fluoro-6-methylbenzamide can serve as a foundational scaffold for libraries aimed at discovering new insecticidal modes of action.

Protocol 3: Insecticidal Screening (Contact and Ingestion Assay)

This protocol assesses the activity of the compound against a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella).

  • Insect Rearing: Maintain a healthy, synchronized colony of the target insect pest under controlled environmental conditions.

  • Compound Preparation: Prepare a stock solution of 2-Fluoro-6-methylbenzamide in acetone. Create a dilution series to achieve desired concentrations.

  • Contact Assay (Topical Application):

    • Immobilize 3rd instar larvae on a cold plate.

    • Using a micro-applicator, apply 1 µL of the compound solution to the dorsal thorax of each larva.

    • Use acetone as a negative control and a known insecticide (e.g., cyantraniliprole) as a positive control.

    • Place treated larvae in a petri dish with a food source (e.g., a cabbage leaf disc).

  • Ingestion Assay (Leaf Dip Method):

    • Prepare the test solutions in water with a non-ionic surfactant.

    • Dip cabbage leaf discs (2 cm diameter) into the test solutions for 30 seconds and allow them to air dry.

    • Place one treated leaf disc in a petri dish with five 3rd instar larvae.

  • Observation and Data Collection:

    • For both assays, maintain the petri dishes at 25°C with a 16:8 light:dark cycle.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LC₅₀ (lethal concentration for 50% of the population) for the ingestion assay and the LD₅₀ (lethal dose for 50% of the population) for the contact assay.

Part 3: Data Interpretation and Next Steps

The initial screening data will guide the subsequent research and development strategy.

OutcomeInterpretationNext Steps
High Fungicidal Activity (Low EC₅₀) The compound shows promise as a fungicide.Conduct mechanism of action studies (e.g., respiration assays). Begin structure-activity relationship (SAR) studies by synthesizing analogs.
High Insecticidal Activity (Low LC₅₀/LD₅₀) The compound has potential as an insecticide.Perform electrophysiology studies on insect neurons to investigate the mode of action. Expand screening to other insect pests.
Moderate or No Activity The core scaffold may require modification.Use 2-Fluoro-6-methylbenzamide as a chemical intermediate for the synthesis of a library of more complex derivatives. [3]

Diagram: Research and Development Logic

R_and_D_Logic Start Initial Screening (Fungicidal & Insecticidal) High_Activity High Activity Observed? Start->High_Activity MOA_Studies Mechanism of Action Studies High_Activity->MOA_Studies Yes Use_as_Intermediate Use as Intermediate for Library Synthesis High_Activity->Use_as_Intermediate No SAR_Studies Structure-Activity Relationship (SAR) MOA_Studies->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Decision-making flowchart for agrochemical R&D.

Conclusion

2-Fluoro-6-methylbenzamide represents a valuable, yet underexplored, starting point for the discovery of novel agrochemicals. Its straightforward synthesis and the established biological relevance of the fluorinated benzamide scaffold provide a solid foundation for research. The protocols outlined in these notes offer a systematic approach to evaluating its potential as a fungicide or insecticide. Successful identification of biological activity should be followed by rigorous mechanism of action and structure-activity relationship studies to optimize the lead compound for future development.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • 2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349 - PubChem. Available at: [Link]

  • 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem. Available at: [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available at: [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule | Phytopathology® - APS Journals. Available at: [Link]

  • Fungicide Modes of Action - Bayer Crop Science. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem. Available at: [Link]

  • US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • 2-Fluoro-6-Chlorobenzamide - MySkinRecipes. Available at: [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed. Available at: [Link]

  • Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group | Request PDF - ResearchGate. Available at: [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]

  • Fungicide Modes of Action and Spectrum - CABI Digital Library. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. Available at: [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. Available at: [Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available at: [Link]

  • Benzimidazole fungicide - Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Reactivity of 2-Fluoro-6-methylbenzamide in Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with 2-fluoro-6-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 2-fluoro-6-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve successful and reproducible outcomes in your cross-coupling endeavors.

Understanding the Unique Challenges of 2-Fluoro-6-methylbenzamide

2-Fluoro-6-methylbenzamide presents a unique set of challenges in transition metal-catalyzed cross-coupling reactions. The steric hindrance from the ortho-methyl group can impede the approach of the catalyst and the coupling partner. Additionally, the electronic properties of the ortho-fluoro substituent and the coordinating ability of the primary amide can influence the catalytic cycle in both productive and unproductive ways. The amide group can act as a directing group, which can be beneficial for ortho-functionalization but can also lead to catalyst inhibition.[1][2][3][4] This guide will address these specific issues in the context of common coupling reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to sterically demanding substrates like 2-fluoro-6-methylbenzamide requires careful optimization.[5][6][7]

FAQ 1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Low reactivity in the Suzuki-Miyaura coupling of 2-fluoro-6-methylbenzamide is often due to a combination of steric hindrance and catalyst inhibition. The bulky ortho-methyl group can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the primary amide can coordinate to the palladium center, leading to an inactive catalyst.

Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[5] You should consider using more electron-rich and bulky phosphine ligands that can promote oxidative addition and stabilize the catalytic species. Buchwald's biaryl phosphine ligands are an excellent choice.

  • Base Selection: The choice of base is critical. Strong bases are generally required, but care must be taken to avoid hydrolysis of the amide. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for these sensitive substrates.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[9]

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Precursors for generating the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination with sterically hindered substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are compatible with the amide functionality.
Solvent Dioxane/H₂O (10:1) or TolueneAprotic solvents that are effective for Suzuki couplings. The addition of water can sometimes accelerate the reaction.
Temperature 80-120 °CHigher temperatures are often necessary for challenging substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add 2-fluoro-6-methylbenzamide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the base (2.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Challenge: Steric Hindrance in the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_challenge Steric Hindrance Challenge Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Steric hindrance from the ortho-methyl group primarily impacts the oxidative addition and reductive elimination steps.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[10][11][12] However, the steric and electronic properties of 2-fluoro-6-methylbenzamide can make this transformation challenging.

FAQ 2: I am attempting a Buchwald-Hartwig amination with 2-fluoro-6-methylbenzamide and a primary/secondary amine, but I am observing no product formation. What should I try?

Answer:

The lack of reactivity in a Buchwald-Hartwig amination with this substrate is typically due to the difficulty of the reductive elimination step, which is often the rate-limiting step for C-N bond formation. The steric bulk around the reaction center can disfavor the formation of the product.

Consider the following optimization strategies:

  • Ligand Choice is Crucial: As with the Suzuki-Miyaura coupling, the choice of ligand is paramount. For C-N bond formation with hindered substrates, ligands that are both bulky and electron-rich are essential. Josiphos-type ligands or Buchwald's biaryl phosphines are often successful.[11]

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent and Temperature Optimization: Aprotic solvents such as toluene, dioxane, or THF are suitable. Higher temperatures may be necessary to promote the reaction. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields for challenging Buchwald-Hartwig aminations.[13][14]

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%)Standard palladium precursors.
Ligand XPhos, RuPhos, or Josiphos-type ligands (2-8 mol%)Promotes the challenging reductive elimination step in C-N bond formation.
Base NaOt-Bu or LHMDS (1.5-2.5 equivalents)Strong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are preferred.
Temperature 90-130 °CElevated temperatures are often required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) in a dry reaction tube.

  • Add the 2-fluoro-6-methylbenzamide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) and seal the tube.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via flash column chromatography.[15][16]

Visualizing the Catalytic Cycle and Key Challenges

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)XL2->Amine_Coordination + HNR'R'', Base ArPd(II)(NR2)L2 Ar-Pd(II)-(NR'R'')(L2) Amine_Coordination->ArPd(II)(NR2)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR'R'' Reductive_Elimination->Ar-NR2

Caption: The rate-limiting step in the Buchwald-Hartwig amination of hindered substrates is often the reductive elimination.

Concluding Remarks

Enhancing the reactivity of 2-fluoro-6-methylbenzamide in coupling reactions requires a rational approach to overcoming the inherent steric and electronic challenges of the substrate. By carefully selecting the appropriate catalyst system, base, and reaction conditions, successful C-C and C-N bond formation can be achieved. This guide provides a starting point for troubleshooting and optimization, and we encourage researchers to systematically explore the reaction parameters to identify the optimal conditions for their specific transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., Lei, M., & Huang, L. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Pitts, C. R., Bume, D. D., Harry, S. A., Siegler, M. A., & Lectka, T. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 138(38), 12779–12782.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Al-Hussain, S. A., Al-Majid, A. M., El-Faham, A., & Barakat, A. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Doležal, M., & Kráľová, J. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Foley, D. A., & Gande, A. V. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 18(39), 7755-7782.
  • ResearchGate. (n.d.). Direct amide bond formation after cross‐coupling with a hydroxylamine, an N‐chloroamine or by TIM oxidation. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][5][17]-Benzotriazin-4(3H)-ones with DABAL-Me3. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed C–N Couplings with Benzilamide Ligands. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Bentham Science. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Amides as modifiable directing groups in electrophilic borylation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Avoiding Racemization in Chiral Synthesis Involving 2-Fluoro-6-methylbenzamide Derivatives

Introduction Welcome to our dedicated Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 2-Fluoro-6-methylbenzamide deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to our dedicated Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 2-Fluoro-6-methylbenzamide derivatives. The preservation of a molecule's specific three-dimensional arrangement, or stereochemistry, is paramount in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1][2] This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you maintain the chiral integrity of your compounds throughout the synthetic and purification processes. Regulatory bodies like the FDA emphasize the need to control stereochemistry from the initial stages of drug development, requiring the quantification and monitoring of enantiomeric purity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in 2-Fluoro-6-methylbenzamide derivatives?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in chiral synthesis. For 2-Fluoro-6-methylbenzamide derivatives, the principal mechanism involves the deprotonation of the chiral center. This process is often facilitated by a base, leading to the formation of a planar carbanion or enolate intermediate.[5] This intermediate is achiral, and its subsequent reprotonation can occur from either side with equal probability, resulting in a racemic mixture. The electronic effects of the fluoro and methyl substituents on the benzamide ring can influence the acidity of the proton at the stereocenter, potentially increasing its susceptibility to racemization under certain conditions.

Q2: How do reaction conditions like temperature and solvent choice impact racemization?

A2: Temperature and solvent are critical factors that can significantly influence the rate of racemization.

  • Temperature: Higher reaction temperatures provide more thermal energy, which can overcome the activation barrier for deprotonation and subsequent racemization. Therefore, conducting reactions at lower temperatures is a common strategy to minimize the loss of enantiomeric excess.[6][7]

  • Solvent: The polarity of the solvent can play a crucial role. Polar aprotic solvents can stabilize the charged, planar intermediate, thereby accelerating the rate of racemization. Conversely, non-polar solvents are generally preferred as they are less likely to stabilize this intermediate, thus helping to preserve the stereochemical integrity of the molecule.

Q3: Which reagents are known to promote or prevent racemization?

A3: The choice of reagents, particularly bases and coupling agents, is critical in controlling racemization.

  • Bases: Strong bases can readily abstract the proton at the chiral center, leading to racemization.[8] Whenever possible, milder bases should be used. In some cases, employing sterically hindered bases can provide selectivity for the desired reaction over deprotonation at the chiral center.

  • Coupling Reagents: In amide bond formation, certain coupling reagents can promote the formation of oxazolone intermediates, which are prone to racemization.[9] The use of "racemization-free" coupling reagents is a well-established strategy in peptide synthesis and can be applied to other chiral amide syntheses.[10] Research has identified various coupling reagents that can minimize racemization during amide and peptide synthesis.[9][10]

Q4: Can the purification process itself induce racemization?

A4: Yes, the purification step can be a source of racemization if not carefully controlled. Standard silica gel chromatography, a common purification technique, can be problematic due to the acidic nature of silica. This acidity can catalyze racemization in sensitive compounds. To mitigate this, a small amount of a tertiary amine, like triethylamine, can be added to the eluent to neutralize the silica surface. Alternatively, other purification techniques such as preparative HPLC with a suitable chiral stationary phase, or crystallization, may be more appropriate for maintaining enantiomeric purity.[11][12]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of Enantiomeric Excess (% ee) after Reaction Harsh Reaction Conditions: High temperature, prolonged reaction time, or the use of a strong base.1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion. 3. Screen Bases: Evaluate a range of milder or sterically hindered bases to find one that promotes the desired reaction without causing significant racemization.
Racemization During Work-up Extreme pH: Exposure to strongly acidic or basic aqueous solutions during extraction.1. Maintain Neutral pH: Use buffered solutions (e.g., phosphate buffer) to wash the organic layer and maintain a pH as close to neutral as possible. 2. Minimize Contact Time: Reduce the time the chiral compound is in contact with the aqueous phase.
Decreased % ee After Purification Acidic Stationary Phase: Racemization catalyzed by the acidic surface of silica gel during column chromatography.1. Neutralize Silica Gel: Add a small percentage (e.g., 1%) of triethylamine to the eluent. 2. Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-modified silica for reversed-phase chromatography.[13] 3. Alternative Purification Methods: Explore preparative chiral HPLC, supercritical fluid chromatography (SFC), or crystallization.[11]
Difficulty in Determining Enantiomeric Excess Inadequate Analytical Method: The current analytical method (e.g., chiral HPLC, GC) is not providing sufficient resolution of the enantiomers.1. Screen Chiral Stationary Phases (CSPs): Test a variety of CSPs to find one that provides baseline separation.[14][15] 2. Optimize Mobile Phase: Adjust the mobile phase composition, including the type and concentration of modifiers. 3. Consider Derivatization: If direct separation is challenging, consider derivatizing the enantiomers with a chiral agent to form diastereomers, which are often easier to separate on a non-chiral column.

Experimental Protocols

Protocol 1: General Procedure for a Racemization-Sensitive Reaction
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature Control: Cool the reaction vessel to the desired low temperature (e.g., -78 °C) before adding any reagents.

  • Reagent Addition: Add the substrate and any other non-basic reagents to the cooled solvent. Begin stirring.

  • Base Addition: If a base is required, add it slowly and dropwise to the reaction mixture to avoid localized areas of high concentration.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Perform the extraction with a neutral or buffered aqueous solution.

  • Purification: Choose a purification method that is known to be mild and unlikely to cause racemization (see Troubleshooting Guides).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for similar compounds. Polysaccharide-based and macrocyclic glycopeptide phases are common choices.[14][16]

  • Mobile Phase Screening: Begin with a standard mobile phase system (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase). Screen different mobile phase compositions to find one that provides separation.[17]

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomeric peaks.[17]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation of % ee: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100. There are also high-throughput fluorescence-based assays for determining enantiomeric excess.[18]

Visualizations

RacemizationMechanism cluster_0 Chiral Molecule cluster_1 Achiral Intermediate R_Enantiomer (R)-Enantiomer Planar_Intermediate Planar Intermediate (Carbanion/Enolate) R_Enantiomer->Planar_Intermediate + Base - Proton S_Enantiomer (S)-Enantiomer Planar_Intermediate->R_Enantiomer + Proton Planar_Intermediate->S_Enantiomer + Proton

Caption: General mechanism of base-catalyzed racemization via a planar intermediate.

TroubleshootingFlowchart Start Loss of % ee Detected CheckReaction Review Reaction Conditions Start->CheckReaction CheckWorkup Examine Work-up Procedure Start->CheckWorkup CheckPurification Assess Purification Method Start->CheckPurification OptimizeReaction Lower Temperature Use Milder Base CheckReaction->OptimizeReaction Harsh Conditions? NeutralWorkup Use Buffered/Neutral Wash CheckWorkup->NeutralWorkup Extreme pH? OptimizePurification Neutralize Silica Use Alternative Method CheckPurification->OptimizePurification Acidic Silica?

Caption: A workflow for troubleshooting the loss of enantiomeric excess.

References

  • 19 RSC Publishing.

  • 6 Crystal Growth & Design - ACS Publications.

  • 7 Crystal Growth & Design - ACS Publications - American Chemical Society.

  • 20 PubMed.

  • 8 ResearchGate.

  • 9 ResearchGate.

  • 10 Organic & Biomolecular Chemistry (RSC Publishing).

  • 14 Sigma-Aldrich.

  • 21 NIH.

  • 22 The Royal Society of Chemistry.

  • 23 PMC - NIH.

  • 11 PMC - NIH.

  • 24 PMC - NIH.

  • 25 Crystal Growth & Design - ACS Publications.

  • 15 Phenomenex.

  • YouTube.

  • 26 Thieme.

  • 27 New Journal of Chemistry (RSC Publishing).

  • 3 Chiralpedia.

  • 28 NIH.

  • 29 Scholars' Mine.

  • 17 Bioanalysis Zone.

  • 30 ResearchGate.

  • YouTube.

  • 4 Encyclopedia of Pharmaceutical Science and Technology.

  • 13 Benchchem.

  • 31 Wiley-VCH.

  • 32 PMC - NIH.

  • 33 The Journal of Organic Chemistry - ACS Publications.

  • 16 Chromatography Today.

  • 1 University of Minnesota.

  • 12 Bachem.

  • 18 PubMed.

  • 34 Waters Corporation.

  • 2 ResearchGate.

  • 35 PubMed.

  • 36 ResearchGate.

Sources

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